molecular formula C16H13NO3 B12577363 2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 204005-60-7

2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-

Cat. No.: B12577363
CAS No.: 204005-60-7
M. Wt: 267.28 g/mol
InChI Key: BQINENDEUIXMAZ-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]- typically involves the condensation of 2H-indol-2-one with a suitable aldehyde or ketone under acidic or basic conditions. One common method includes the use of glacial acetic acid as a solvent and ammonium acetate as a catalyst, with the reaction mixture being heated under reflux for several hours . The product is then isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced indole derivatives, and substituted indole compounds, each with distinct chemical and biological properties.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. It serves as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its potential for hydrogen bonding and electronic interactions, making it a versatile compound for various applications.

Properties

CAS No.

204005-60-7

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-[(3-hydroxy-4-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C16H13NO3/c1-20-15-7-6-10(9-14(15)18)8-12-11-4-2-3-5-13(11)17-16(12)19/h2-9,18H,1H3,(H,17,19)

InChI Key

BQINENDEUIXMAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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